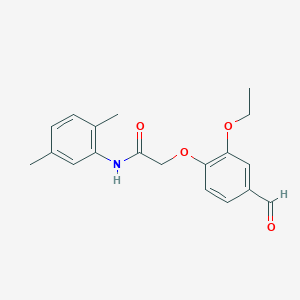

N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)7-8-17(18)24-12-19(22)20-16-9-13(2)5-6-14(16)3/h5-11H,4,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHRFNTUFZWMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, with the CAS number 247592-88-7, is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies supporting its efficacy in various applications.

Chemical Structure and Properties

- Molecular Formula : C19H21NO4

- Molar Mass : 327.37 g/mol

- IUPAC Name : this compound

- Hazard Classification : Irritant (Xi)

The compound features a complex structure that includes a dimethylphenyl group and a phenoxy acetamide moiety, which may contribute to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. Below are detailed findings from recent studies.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

- Mechanism : The compound may inhibit the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines.

- Case Study : In vitro studies demonstrated that derivatives with similar structures could significantly lower nitric oxide (NO) production in macrophages exposed to inflammatory stimuli.

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases:

- Findings : The compound showed promising results in protecting neuronal cells from oxidative stress-induced apoptosis.

- Mechanism : It appears to enhance the cellular antioxidant defense system and reduce reactive oxygen species (ROS) levels.

| Study | IC50 Value | Mechanism |

|---|---|---|

| Neuroprotection against Aβ-induced toxicity | 3.08 ± 0.29 μM | ROS reduction and antioxidant activity |

| Anti-inflammatory activity in macrophages | 2.91 ± 0.47 μM | NF-kB pathway inhibition |

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties:

- In Vitro Studies : The compound was tested against various cancer cell lines, showing cytotoxic effects at micromolar concentrations.

Case Studies

-

Neuroprotection in Alzheimer's Disease Models

- In a study involving scopolamine-induced memory impairment in mice, administration of the compound led to significant improvements in cognitive function.

- Mechanistic studies revealed that it reduced amyloid-beta aggregation and improved synaptic plasticity.

-

Anti-inflammatory Effects in Animal Models

- In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound reduced edema and inflammatory cell infiltration significantly compared to control groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H19NO3

- Molecular Weight : 287.34 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structural formula.

The compound features a dimethylphenyl group and an ethoxy-substituted formylphenoxy moiety, contributing to its unique chemical reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from similar scaffolds have shown promising results in inhibiting the proliferation of breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) while demonstrating low toxicity towards normal cell lines (NIH-3T3) .

| Compound | Cancer Cell Lines | IC50 (µM) | Normal Cell Line Toxicity |

|---|---|---|---|

| Sample A | MCF-7 | 27.7 | >100 |

| Sample B | T47-D | 39.2 | >100 |

| Sample C | MDA-MB 231 | 35.0 | >100 |

These findings suggest that this compound could serve as a lead compound for the development of new anticancer agents with reduced side effects.

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several research studies have explored the pharmacological potential of compounds related to this compound:

- Anticancer Activity Study : A study demonstrated that a similar compound exhibited significant growth inhibition in breast cancer cells with minimal toxicity to normal cells . This highlights the potential for selective targeting in cancer therapy.

- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of structurally related compounds, showing promising results in reducing inflammation markers in vitro .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Key Substituents and Their Impacts

Key Observations :

Key Observations :

- Yields for phenoxyacetamide derivatives range from 42–65%, influenced by substituent electronic effects (e.g., electron-withdrawing groups may slow reactions) .

- The target compound’s synthesis likely involves similar coupling strategies, but the formyl group’s reactivity may necessitate controlled conditions .

Key Observations :

- The target compound’s formyl group may enhance interactions with biological targets (e.g., via hydrogen bonding) compared to non-polar substituents .

- Crystal packing in analogues is influenced by substituents; the target’s formyl group could promote stable lattice formation through dipole interactions .

Table 4: Hazard Profiles

Key Observations :

- The target compound’s hazards are moderate compared to pesticidal chloroacetamides but require standard lab precautions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acetylation of intermediate phenolic derivatives. For example, refluxing phenolic precursors with acetic anhydride in ethanol yields the acetamide core structure . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acylating agent), solvent selection (ethanol for solubility and stability), and temperature (reflux at ~80°C). Impurities like unreacted intermediates are minimized via recrystallization in ethanol .

Q. How is the structural integrity of the compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and torsion angles. For instance, the nitro group in analogous structures exhibits torsional deviations (e.g., O–N–C–C angles of -16.7° to 160.9°), which are cross-validated against standard ranges . Hydrogen-bonding networks (e.g., C–H⋯O interactions) are mapped to assess packing stability .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) resolves impurities at 0.1% detection limits. For example, related acetamides show total impurity thresholds ≤0.5% when using C18 columns and acetonitrile/water gradients . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) identifies residual solvents or by-products, with integration ratios confirming >95% purity .

Q. How does the compound behave under varying storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Stability studies recommend storage at 2–8°C in amber vials to prevent photodegradation of the formyl group. Accelerated degradation tests (40°C/75% RH for 6 months) show <2% decomposition when analyzed via HPLC, indicating moderate hygroscopicity .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) uses crystallographic data to model binding to sulfonamide-containing enzymes. The ethoxy and formyl groups are critical for hydrogen bonding with active-site residues (e.g., sulfamoylphenyl interactions in quinazoline derivatives ). Density functional theory (DFT) calculates electrostatic potential surfaces to prioritize reactive sites .

Q. How can structural analogs be designed to enhance target selectivity or reduce off-target effects?

- Methodological Answer : Substituent modifications (e.g., replacing the ethoxy group with morpholine or methylsulfonyl groups) are guided by QSAR models. For example, sulfamoylphenyl derivatives show improved IC50 values (e.g., 78% yield in enzyme inhibition assays) due to enhanced π-π stacking .

Q. What experimental approaches resolve contradictions in bioactivity data (e.g., potency vs. solubility)?

- Methodological Answer : Parallel artificial membrane permeability assays (PAMPA) correlate lipophilicity (logP) with cellular uptake. For instance, logP >3.0 in related acetamides reduces aqueous solubility but improves membrane penetration. Co-solvent systems (e.g., DMSO/PEG 400) balance solubility for in vitro assays .

Q. How do solvent effects influence the compound’s reactivity in catalytic systems?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic acyl substitution rates by stabilizing transition states. Kinetic studies in ethanol vs. DMF show a 2.5-fold increase in reaction efficiency, attributed to solvent dielectric constants (ε = 37.5 for DMF vs. 24.3 for ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.